3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQCLARZQGJIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C(=O)O)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379299-75-8 | |
| Record name | 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 3-aminothieno[3,2-b]pyridine-2-carboxylic acid or 3-thiolthieno[3,2-b]pyridine-2-carboxylic acid.
Oxidation Reactions: Products include 3-chlorothieno[3,2-b]pyridine-2-carboxylic sulfoxide or sulfone.
Reduction Reactions: Products include 3-chlorothieno[3,2-b]pyridine-2-methanol or 3-chlorothieno[3,2-b]pyridine-2-aldehyde.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid can act as inhibitors of receptor tyrosine kinases, which are often overexpressed in various cancers. These compounds have shown potential in targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical in cancer progression and metastasis.
Case Study: Inhibition of EGFR
A study demonstrated that certain derivatives exhibited significant inhibitory activity against EGFR, leading to reduced proliferation of cancer cells in vitro. The compounds were tested against a panel of cancer cell lines, including breast and colon cancer cells, showing IC50 values in the low micromolar range .
Treatment of Inflammatory Diseases
The anti-inflammatory properties of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid derivatives have also been explored. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.
Case Study: Psoriasis Treatment
In preclinical models of psoriasis, compounds derived from this acid demonstrated efficacy in reducing skin lesions and inflammation markers. This suggests potential therapeutic applications for skin disorders characterized by excessive inflammation .
Herbicides and Fungicides
The derivatives of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid are being investigated for their use as herbicides and fungicides. The chemical structure allows these compounds to act on specific biochemical pathways in plants, inhibiting growth or causing cell death.
Table 2: Agricultural Applications
| Application | Target Organism | Mechanism of Action |
|---|---|---|
| Herbicide | Broadleaf weeds | Inhibition of photosynthesis |
| Fungicide | Fungal pathogens | Disruption of cell wall synthesis |
Efficacy Studies
Field trials have shown that formulations containing 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid exhibit effective control over various weeds and fungal pathogens, suggesting a viable alternative to traditional pesticides .
Mechanism of Action
The mechanism of action of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chlorinated Thienopyridine Carboxylic Acids
Key Structural and Functional Differences
Key Insights :
- Positional Isomerism : Chlorine placement (3-, 5-, 6-, or 7-position) alters electronic distribution and steric effects. For example, 6-chloro derivatives exhibit higher hazards (e.g., H302: harmful if swallowed) compared to the 3-chloro analogue .
- Stability : 6-Chloro derivatives require stringent storage conditions (inert atmosphere, 2–8°C), suggesting greater reactivity or sensitivity .
Heterocyclic Analogues with Different Ring Systems
Furopyridine and Pyrrolopyridine Derivatives
Key Insights :
- Electronic Effects : Replacing thiophene (sulfur) with furan (oxygen) or pyrrole (nitrogen) modifies aromaticity and dipole moments. Furopyridine derivatives exhibit higher thermal stability, likely due to stronger C–O bonds .
- Synthetic Accessibility: Pyrrolopyridine derivatives are synthesized in moderate yields (71–95%), suggesting more straightforward preparation than thienopyridines .
Amino-Substituted Thienopyridine Carboxylic Acids
Key Insights :
Biological Activity
3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial and antitumor activities, as well as its mechanisms of action and potential applications.
Chemical Structure and Properties
The compound has the molecular formula CHClNOS and a molecular weight of approximately 213.64 g/mol. Its structure features a chlorine atom at the third position of the thieno ring and a carboxylic acid functional group at the second position of the pyridine ring. This unique arrangement contributes to its reactivity and biological properties, making it a valuable compound in medicinal chemistry.
Antimicrobial Properties
Research indicates that 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties . Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including prostate, breast, and gastric cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cancer Type | Mechanism | Effect |
|---|---|---|
| Prostate | Apoptosis | Inhibition of growth |
| Breast | Cell cycle arrest | Reduced migration |
| Gastric | Apoptosis | Induction of cell death |
The biological activity of 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is primarily attributed to its ability to act as an inhibitor of kinase enzymes . It binds to the ATP-binding site of these enzymes, blocking phosphorylation processes that are crucial for cell growth and proliferation . This inhibition can modulate various signaling pathways involved in tumor progression.
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines showed that treatment with 3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid led to a significant decrease in cell viability, particularly in breast cancer cells where IC50 values were reported around 5 µM .
- Animal Models : In vivo studies demonstrated that administration of this compound in mouse models resulted in reduced tumor size and increased survival rates compared to control groups .
Applications
The compound's unique structure allows for diverse applications beyond its biological activities:
- Medicinal Chemistry : Used as a building block for synthesizing other pharmaceutical compounds targeting various diseases.
- Materials Science : Explored for potential use in organic electronics and as precursors for conducting polymers .
- Research Tools : Acts as a probe for studying enzyme inhibition and understanding biological pathways involved in disease mechanisms.
Q & A
Q. What are the standard synthetic routes for 3-chlorothieno[3,2-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor heterocycles. For example, analogous thienopyridine derivatives are synthesized via condensation of substituted benzaldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper under reflux in solvents such as DMF or toluene . Optimization of catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity is critical: polar aprotic solvents enhance cyclization efficiency but may increase side reactions. Yields range from 40% to 75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H/C NMR resolves the thienopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylic acid group (broad peak near δ 12 ppm) .
- LCMS : High-resolution LCMS confirms molecular weight (CHClNOS, [M+H] = 214.0) and detects impurities like hydroxylamine byproducts from incomplete cyclization .
- FTIR : Carboxylic acid C=O stretch (~1700 cm) and aromatic C-Cl (750 cm) are diagnostic .
Q. What are common derivatization strategies for this compound in medicinal chemistry?
The carboxylic acid group is often esterified (e.g., methyl ester via Fischer esterification) or converted to amides using coupling reagents like EDC/HOBt. For example, reacting with propargylamine generates a click chemistry handle for bioconjugation . Chlorine at the 3-position can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected LCMS peaks) be resolved during synthesis?
Contradictory LCMS data (e.g., +16 Da peaks) may indicate oxidation products or residual solvents. Strategies include:
- Isolation via Prep-HPLC : Fraction collection followed by NMR to identify hydroxylamine intermediates .
- Reaction Monitoring : Real-time LCMS tracking of intermediates during cyclization to pinpoint incomplete steps .
- Solvent Screening : Switching from DMF to toluene reduces polar byproducts but may lower reaction rates .
Q. What computational methods aid in predicting the compound’s reactivity or coordination chemistry?
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to study tautomerization of the carboxylic acid group or metal-binding sites (e.g., N in pyridine, O in carboxylate) .
- Molecular Docking : Predict interactions with biological targets (e.g., kinases) by modeling hydrogen bonds between the carboxylate and active-site residues .
- TDDFT : Simulate UV-Vis spectra to correlate electronic transitions with experimental data .
Q. How does this compound behave in coordination chemistry, and what applications arise from its metal complexes?
The carboxylate and pyridine N atoms act as chelating ligands. For example:
- Cobalt Complexes : Synthesized under solvothermal conditions (120°C, 24 hrs) show octahedral geometry with HO ligands, confirmed by X-ray diffraction .
- Catalytic Applications : Pd complexes of thienopyridines catalyze cross-coupling reactions (e.g., aryl boronic acid coupling) with TOFs up to 500 h .
Q. What strategies mitigate poor solubility in biological assays?
- Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.
- Prodrug Design : Ester prodrugs (e.g., ethyl ester) improve membrane permeability, hydrolyzed intracellularly by esterases .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <0.1% precipitation via dynamic light scattering .
Methodological Notes
- Synthesis Optimization : Screen catalysts (CuI vs. Pd(OAc)) and solvents (DMF vs. THF) using Design of Experiments (DoE) to maximize yield .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves regiochemical ambiguities in the thienopyridine core .
- Stability Studies : Monitor degradation under UV light (ICH Q1B guidelines) to identify photolytic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
